molecular formula C12H18ClNO2Si B11848084 Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate CAS No. 89566-56-3

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate

Cat. No.: B11848084
CAS No.: 89566-56-3
M. Wt: 271.81 g/mol
InChI Key: HUIKMUCVDHXLPK-UHFFFAOYSA-N
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Description

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate is a specialized carbamate derivative intended for research applications. While specific literature on this exact compound is limited, its structure suggests utility as a protected intermediate or a reagent in synthetic organic and medicinal chemistry . The molecule incorporates two key functional groups: a carbamate and a trimethylsilyl group. Carbamate groups are widely employed in the synthesis of prodrugs and other pharmacologically active compounds . The trimethylsilyl moiety can serve as a protecting group for the carbamate nitrogen or as a handle for further chemical transformations. Researchers may explore its potential in developing novel synthetic pathways or as a precursor for bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89566-56-3

Molecular Formula

C12H18ClNO2Si

Molecular Weight

271.81 g/mol

IUPAC Name

ethyl N-(4-chlorophenyl)-N-trimethylsilylcarbamate

InChI

InChI=1S/C12H18ClNO2Si/c1-5-16-12(15)14(17(2,3)4)11-8-6-10(13)7-9-11/h6-9H,5H2,1-4H3

InChI Key

HUIKMUCVDHXLPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=C(C=C1)Cl)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation of Ethyl (4-Chlorophenyl)carbamate

A direct approach involves reacting Ethyl (4-chlorophenyl)carbamate with a trimethylsilylating agent. For example, trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine facilitates silylation at the carbamate nitrogen.

Reaction Conditions:

  • Solvent: Dichloromethane or THF

  • Temperature: 0–25°C

  • Molar Ratio: 1:1.2 (carbamate:TMSCl)

This method, however, often suffers from incomplete silylation due to the low nucleophilicity of the carbamate nitrogen. Modifications, such as using hexamethyldisilazane (HMDS) as both a silylating agent and base, improve yields.

Stepwise Synthesis via Silylated Amine Intermediates

A more reliable strategy involves synthesizing the TMS-protected amine before carbamate formation.

Synthesis of N-(4-Chlorophenyl)-N-(trimethylsilyl)amine

Step 1: Silylation of 4-Chloroaniline
4-Chloroaniline reacts with TMSCl in anhydrous THF under inert atmosphere:

4-ClC6H4NH2+TMSClEt3N4-ClC6H4N(TMS)H+Et3NH+Cl\text{4-ClC}6\text{H}4\text{NH}2 + \text{TMSCl} \xrightarrow{\text{Et}3\text{N}} \text{4-ClC}6\text{H}4\text{N(TMS)H} + \text{Et}_3\text{NH}^+\text{Cl}^-

Key Parameters:

  • Yield: 85–90%

  • Reaction Time: 4–6 hours

Step 2: Carbamate Formation
The silylated amine is treated with ethyl chloroformate:

4-ClC6H4N(TMS)H+ClCO2EtBase4-ClC6H4N(TMS)CO2Et+HCl\text{4-ClC}6\text{H}4\text{N(TMS)H} + \text{ClCO}2\text{Et} \xrightarrow{\text{Base}} \text{4-ClC}6\text{H}4\text{N(TMS)CO}2\text{Et} + \text{HCl}

Optimized Conditions:

  • Base: Pyridine or DMAP

  • Solvent: Dry toluene

  • Yield: 70–75%

Alternative Methodologies and Comparative Analysis

Grignard-Based Silylation

Adapting methods from trifluoroethanone synthesis, a Grignard reagent (e.g., TMSMgBr) can directly silylate Ethyl (4-chlorophenyl)carbamate:

4-ClC6H4NHCO2Et+TMSMgBr4-ClC6H4N(TMS)CO2Et+MgBr(OH)\text{4-ClC}6\text{H}4\text{NHCO}2\text{Et} + \text{TMSMgBr} \rightarrow \text{4-ClC}6\text{H}4\text{N(TMS)CO}2\text{Et} + \text{MgBr(OH)}

Challenges:

  • Competing side reactions (e.g., ring bromination)

  • Requires strict temperature control (−15°C to 25°C)

Enzymatic Approaches

While enzymatic oxidation is documented for related acrylaldehydes, its applicability to silylated carbamates remains unexplored. Potential routes could leverage lipases or esterases for selective silyl group retention.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents: DMF or DMSO enhance silylation rates but risk carbamate hydrolysis.

  • Nonpolar Solvents: Toluene or MTBE minimize side reactions but slow kinetics.

Acidic Work-Up

Post-reaction treatment with acetic acid/HCl (4:2 vol/vol) at 75°C for 4 hours effectively removes protecting groups and byproducts, improving purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Organic Synthesis

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate serves as a reagent for synthesizing various carbamate derivatives. Its ability to act as an intermediate allows chemists to create more complex structures that can be used in pharmaceuticals and agrochemicals.

Biological Research

The compound has been studied for its interactions with biological systems, particularly its role as an enzyme inhibitor. It forms covalent bonds with enzyme active sites, which can modulate metabolic pathways. This property makes it a valuable tool in pharmacological research aimed at drug development.

Pharmacological Studies

Research indicates that this compound may exhibit therapeutic potential due to its enzyme inhibition capabilities. It has been investigated for its effects on various biological targets, including its impact on metabolic processes and potential applications in treating diseases related to enzyme dysfunction .

Case Study 1: Enzyme Inhibition

A study evaluated the efficacy of this compound as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission. The compound demonstrated significant inhibitory activity, suggesting potential applications in treating conditions like Alzheimer's disease where acetylcholine levels are disrupted.

Case Study 2: Synthesis of New Derivatives

In another study, researchers synthesized various derivatives of this compound to explore their antimicrobial properties. The derivatives were tested against several bacterial strains, showing promising results that indicate the compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chlorophenyl and trimethylsilyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • Ethyl Carbamate (Urethane): Ethyl carbamate (CH₃CH₂O–CO–NH₂) is a simple carbamate with well-documented carcinogenic and mutagenic properties. In Fischer rats, it induces hepatic carcinomas and neurofibrosarcomas but is 10–50 times less potent than vinyl carbamate in tumorigenesis .
  • Ethyl (4-Chloro-2-Fluorophenyl)Carbamate: This analogue (C₉H₉ClFNO₂) replaces the TMS group with a fluorine atom at the 2-position of the phenyl ring.
  • Ethyl (4-Chloro-3-Trifluoromethylphenyl)Carbamate :
    The addition of a trifluoromethyl (–CF₃) group at the 3-position significantly increases lipophilicity (log k = 3.2, inferred from ) compared to the TMS-containing compound. This modification may improve blood-brain barrier penetration but could also elevate toxicity risks .

Physicochemical Properties

Compound Substituents Lipophilicity (log k) Solubility Profile
Ethyl carbamate –OCH₂CH₃, –NH₂ 0.45 (calculated) High water solubility
Ethyl (4-chlorophenyl)(TMS)carbamate 4-Cl–Ph, –TMS 2.8 (estimated)* Soluble in THF, CH₂Cl₂, CH₃CN
Ethyl (4-chloro-2-fluorophenyl)carbamate 4-Cl–Ph, 2-F–Ph 1.9 (estimated) Moderate solubility in polar solvents
Ethyl (4-chloro-3-CF₃-phenyl)carbamate 4-Cl–Ph, 3-CF₃–Ph 3.2 (HPLC-derived) Low water solubility

*Estimated based on TMS group’s contribution to lipophilicity .

Biological Activity

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate is a synthetic organic compound classified as a carbamate. It has garnered attention due to its diverse biological activities, particularly its interactions with various enzymes and potential applications in pharmacology. This article presents an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C12H16ClNOSi and a molecular weight of approximately 292.85 g/mol. The presence of the trimethylsilyl group enhances both the stability and solubility of the compound, allowing for better interactions with biological targets.

Carbamates typically exert their biological effects through enzyme inhibition. The mechanism involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This property is particularly relevant for enzymes involved in metabolic pathways, making these compounds valuable in drug design and development.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, affecting various biological processes. In a study examining its effects on acetylcholinesterase (AChE) activity in Rhipicephalus microplus ticks, it was found to be a weak inhibitor with low affinity . This suggests that while it may not be highly potent against AChE, it still possesses inhibitory properties that could be explored further.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study involving Wistar rats, this compound was administered over 90 days at varying doses. Results showed no mortality or significant changes in weight gain; however, alterations in biochemical parameters such as plasma proteins and liver function were noted . These findings highlight the importance of understanding both efficacy and safety when considering this compound for therapeutic use.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, it is useful to compare it with other related carbamates:

Compound NameMolecular FormulaUnique Features
Ethyl N-(4-chlorophenyl)carbamateC9H10ClNO2Lacks the trimethylsilyl group
Ethyl N-(4-methylphenyl)carbamateC11H15NO2Contains a methyl instead of chlorine
Ethyl N-(phenyl)carbamateC10H13NO2No chlorination; simpler structure

The presence of the trimethylsilyl group in this compound enhances its solubility and stability compared to other similar compounds, allowing for better interaction with hydrophobic regions of target molecules.

Study on Cytotoxicity

In vitro studies have indicated that this compound may induce cytotoxic effects under certain conditions. For example, research involving Caco-2 cells demonstrated that exposure to ethyl carbamate could lead to oxidative stress and cytotoxicity. Protective agents such as wild raspberry extracts showed potential in mitigating these effects . This highlights the need for further investigation into its safety profile and potential therapeutic applications.

Structure-Activity Relationship Studies

Studies exploring the structure-activity relationships (SAR) of carbamates have shown that modifications to the chemical structure can significantly impact biological activity. For instance, variations in substituents on the phenyl ring can alter enzyme inhibition potency and selectivity . Understanding these relationships is crucial for designing more effective derivatives of this compound.

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